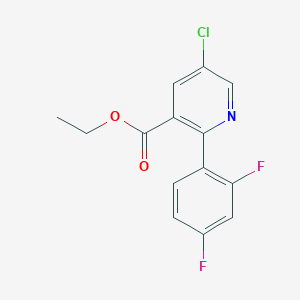![molecular formula C17H39NO6Si2 B13744259 2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]- CAS No. 26868-19-9](/img/structure/B13744259.png)
2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]- is a chemical compound with the molecular formula C17H39NO6Si2. It is known for its applications in various fields due to its unique chemical properties. This compound is often used in the synthesis of advanced materials and has significant industrial relevance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]- typically involves the reaction of allylamine with triethoxysilane derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines with different functional groups.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silanol derivatives, while reduction reactions can produce secondary or tertiary amines .
Scientific Research Applications
2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of advanced materials, including polymers and nanocomposites.
Biology: This compound is employed in the modification of biomolecules for various biological studies.
Industry: It is used in the production of coatings, adhesives, and sealants due to its excellent bonding properties
Mechanism of Action
The mechanism by which 2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]- exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in these interactions are complex and depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-amine, N-ethyl-: This compound has similar structural features but different functional groups, leading to distinct chemical properties.
2-Propen-1-amine, N,N-di-2-propenyl-: Another similar compound with different substituents, affecting its reactivity and applications.
2-Methyl-2-propen-1-amine: This compound has a methyl group instead of the triethoxysilyl groups, resulting in different chemical behavior.
Uniqueness
2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]- is unique due to its triethoxysilyl groups, which impart specific properties such as enhanced bonding capabilities and reactivity. These features make it particularly valuable in applications requiring strong adhesion and chemical stability .
Properties
CAS No. |
26868-19-9 |
|---|---|
Molecular Formula |
C17H39NO6Si2 |
Molecular Weight |
409.7 g/mol |
IUPAC Name |
N,N-bis(triethoxysilylmethyl)prop-2-en-1-amine |
InChI |
InChI=1S/C17H39NO6Si2/c1-8-15-18(16-25(19-9-2,20-10-3)21-11-4)17-26(22-12-5,23-13-6)24-14-7/h8H,1,9-17H2,2-7H3 |
InChI Key |
JKIXQFFUDBSKMM-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CN(CC=C)C[Si](OCC)(OCC)OCC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


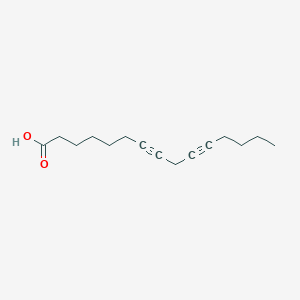
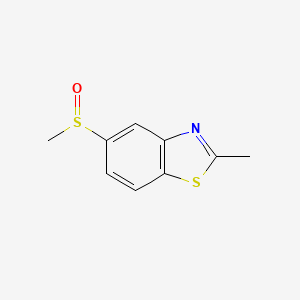
![2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine](/img/structure/B13744185.png)
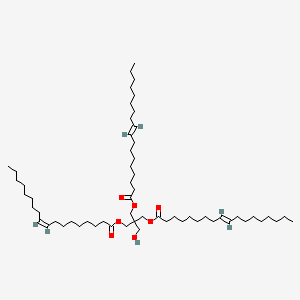
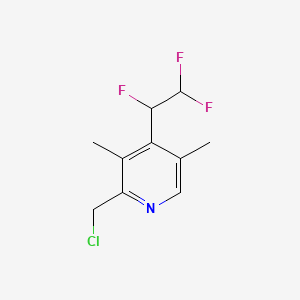

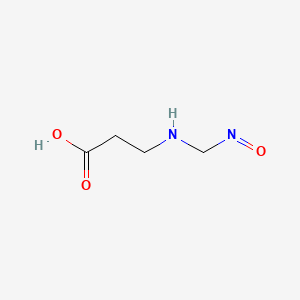


![5-Bromo-2-[bis(4-methoxybenzyl)amino]pyridine](/img/structure/B13744219.png)
![2,7-Dichloro-[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B13744230.png)
